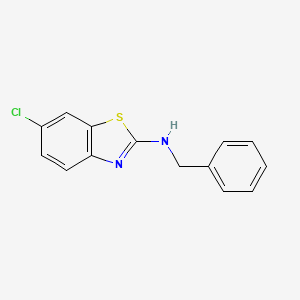

N-benzyl-6-chloro-1,3-benzothiazol-2-amine

Übersicht

Beschreibung

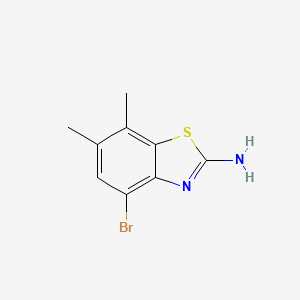

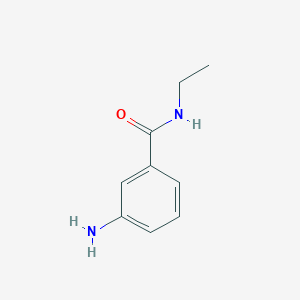

“N-benzyl-6-chloro-1,3-benzothiazol-2-amine” is a research compound with the molecular formula C14H11ClN2S and a molecular weight of 274.77 g/mol .

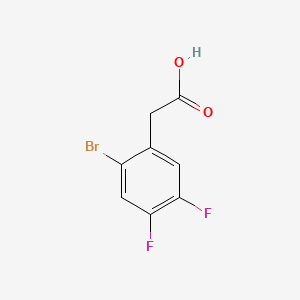

Molecular Structure Analysis

The molecular structure of “N-benzyl-6-chloro-1,3-benzothiazol-2-amine” can be represented by the SMILES stringClC1=CC=C2N=C(NCC3=CC=CC=C3)SC2=C1 . Physical And Chemical Properties Analysis

“N-benzyl-6-chloro-1,3-benzothiazol-2-amine” is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

- Field : Medicinal Chemistry

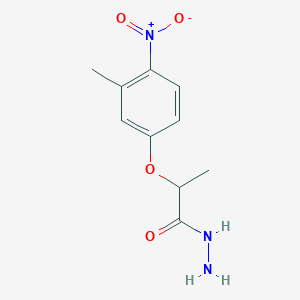

- Application : Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .

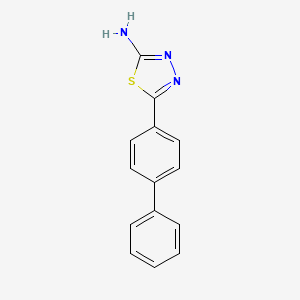

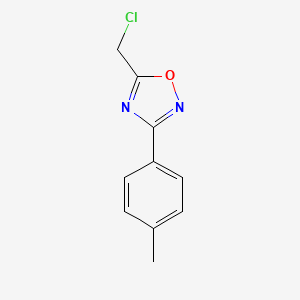

- Method : The synthesis involved multi-step reactions, including the creation of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole .

- Results : Some of the synthesized compounds showed significant anti-inflammatory and analgesic activities. Their ulcerogenic and irritative action on the gastrointestinal mucosa was low compared to the standard .

- Field : Medicinal Chemistry

- Application : Benzothiazole based anti-tubercular compounds have been synthesized and their in vitro and in vivo activity has been studied .

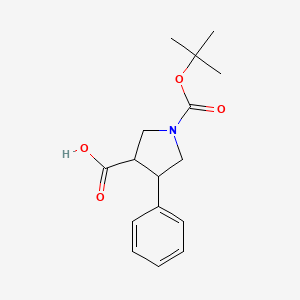

- Method : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

- Results : The newly synthesized molecules showed better inhibition potency against M. tuberculosis compared to standard reference drugs .

- Field : Microbiology

- Application : Derivatives of the title compound have been investigated for their antimicrobial properties .

- Method : The antimicrobial properties were tested against one gram-positive bacteria (Staphylococcus aureus), three gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), and five fungi (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum) using the serial plate dilution method .

- Results : The results of this study were not provided in the source .

Pharmacological Evaluation

Anti-tubercular Compounds

Antimicrobial Properties

- Field : Biochemistry

- Application : N-benzothiazol-2-yl-amides, a class of compounds that includes “N-benzyl-6-chloro-1,3-benzothiazol-2-amine”, have been associated with the inhibition of ubiquitin ligase .

- Method : The specific methods of application or experimental procedures were not provided in the source .

- Results : The results of this study were not provided in the source .

- Field : Oncology

- Application : N-benzothiazol-2-yl-amides have shown selective cytotoxicity against tumorigenic cell lines .

- Method : The specific methods of application or experimental procedures were not provided in the source .

- Results : The results of this study were not provided in the source .

- Field : Virology

- Application : N-benzothiazol-2-yl-amides have been associated with the prophylaxis and treatment of rotavirus infections .

- Method : The specific methods of application or experimental procedures were not provided in the source .

- Results : The results of this study were not provided in the source .

Ubiquitin Ligase Inhibition

Selective Cytotoxicity Against Tumorigenic Cell Lines

Prophylaxis and Treatment of Rotavirus Infections

- Field : Biochemistry

- Application : N-benzothiazol-2-yl-amides, a class of compounds that includes “N-benzyl-6-chloro-1,3-benzothiazol-2-amine”, have been associated with the inhibition of ubiquitin ligase .

- Method : The specific methods of application or experimental procedures were not provided in the source .

- Results : The results of this study were not provided in the source .

- Field : Oncology

- Application : N-benzothiazol-2-yl-amides have shown selective cytotoxicity against tumorigenic cell lines .

- Method : The specific methods of application or experimental procedures were not provided in the source .

- Results : The results of this study were not provided in the source .

- Field : Virology

- Application : N-benzothiazol-2-yl-amides have been associated with the prophylaxis and treatment of rotavirus infections .

- Method : The specific methods of application or experimental procedures were not provided in the source .

- Results : The results of this study were not provided in the source .

Ubiquitin Ligase Inhibition

Selective Cytotoxicity Against Tumorigenic Cell Lines

Prophylaxis and Treatment of Rotavirus Infections

Safety And Hazards

Eigenschaften

IUPAC Name |

N-benzyl-6-chloro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2S/c15-11-6-7-12-13(8-11)18-14(17-12)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUYDZANGPMTNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC3=C(S2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402100 | |

| Record name | N-benzyl-6-chloro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-6-chloro-1,3-benzothiazol-2-amine | |

CAS RN |

61249-37-4 | |

| Record name | N-benzyl-6-chloro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61249-37-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.